7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with bromophenyl (at position 7) and fluorophenyl (at position 5) groups. The bromine atom introduces steric bulk and electron-withdrawing effects, while the fluorine substituent enhances lipophilicity and metabolic stability, making this compound a candidate for medicinal chemistry applications. Triazolopyrimidines are recognized for their versatility in drug design due to their ability to mimic purine bases and interact with biological targets such as kinases and enzymes .
Properties
Molecular Formula |
C17H12BrFN4 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12BrFN4/c18-13-3-1-2-12(8-13)16-9-15(11-4-6-14(19)7-5-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22) |
InChI Key |
QIJZPYNLIDTRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present an authoritative overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The compound's IUPAC name is 3-[7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol . Its molecular formula is , indicating the presence of bromine and fluorine substituents that significantly influence its biological properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.28 g/mol |
| IUPAC Name | 3-[7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
| InChI | InChI=1S/C20H18BrFN4O/c21-15... |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate various signaling pathways by binding to target proteins, which can lead to alterations in cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression.
- Signal Pathway Modulation : It influences pathways like the ERK signaling pathway, crucial for cell growth and differentiation.
Therapeutic Applications
Research highlights several therapeutic applications for this compound:
- Anticancer Activity : Studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures showed IC50 values in the low micromolar range against MGC-803 and HCT-116 cells .
- Antiviral Properties : Some derivatives have been explored for their potential to inhibit viral replication mechanisms, particularly in hepatitis B virus (HBV) studies .
Case Studies
Several studies have documented the biological efficacy of triazolopyrimidine derivatives:
- Antiproliferative Studies : A study evaluated a series of triazolopyrimidine compounds against human cancer cell lines MGC-803 and HCT-116. One compound (referred to as H12) exhibited IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells, outperforming standard chemotherapeutic agents .
- Mechanistic Insights : Another study investigated the effects of triazolopyrimidine derivatives on the ERK signaling pathway. The findings indicated that these compounds could induce G2/M phase arrest and apoptosis in cancer cells by downregulating key proteins involved in cell cycle regulation .
- Enzyme Interaction Studies : Research into enzyme inhibition has shown that specific derivatives can effectively inhibit enzymes critical to cancer cell metabolism and proliferation .
Comparative Analysis with Similar Compounds
The unique combination of bromine and fluorine substituents in this compound enhances its binding affinity and specificity compared to other halogenated derivatives. For example:
| Compound | IC50 (μM) | Target |
|---|---|---|
| 7-(3-Bromophenyl)-5-(4-fluorophenyl) | 9.47 | MGC-803 |
| 5-(Chlorophenyl) derivative | 15.00 | HCT-116 |
| 5-(Bromophenyl) derivative | 12.00 | MCF-7 |
Comparison with Similar Compounds
Key Observations :
Physical and Chemical Properties
Melting Points and Solubility
Comparative data from synthesized analogs:
*Inferred from analogs with fluorophenyl groups (e.g., compound 8l in dissolves readily in DMSO).
Comparison of Yields :
- 7-(4-Bromophenoxy)-5-phenyl (5f, ): 55% yield.
- H15 (): 66% yield with ethylpiperazine substitution.
- Target Compound: Yield data unavailable, but bromophenyl groups typically reduce yields due to steric hindrance .
Anticonvulsant Activity ()
Triazolopyrimidines with halogenated aryl groups show promise in anticonvulsant models:
- Compound 5e (2,4-dichlorophenoxy) exhibited 41.9% protection in MES tests at 100 mg/kg.
Antiproliferative and Antifungal Activity
- 7-Anilino derivatives () demonstrated sub-micromolar IC50 values against cancer cells, with bromophenyl groups enhancing cytotoxicity.
- Unsubstituted analogs () showed moderate antifungal activity, suggesting halogenation is critical for potency.
Mediator Release Inhibition ()
The 5-(3-bromophenyl)-2-amino analog (8-13) inhibited histamine release in human basophils, highlighting the role of bromine in stabilizing ligand-receptor interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of substituted triazoles with fluorophenyl/bromophenyl precursors. Key steps:
- Precursor preparation : 3-bromophenylhydrazine and 4-fluorophenylacetamide are common starting materials.
- Cyclization : Acidic conditions (e.g., HCl/EtOH) or catalysts like cerium(IV) ammonium nitrate (CAN) are used to form the triazolopyrimidine core .
- Yield optimization : Solvent polarity (DMF vs. THF) and temperature (80–120°C) significantly affect reaction efficiency. For example, CAN-mediated reactions achieve ~75% yield in DMF at 100°C .
- Data Contradiction : Some protocols report higher yields using microwave-assisted synthesis (90% in 30 minutes) compared to conventional heating (70% in 12 hours) .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in regiochemistry?
- Methodological Answer :
- NMR spectroscopy : - and -NMR distinguish between 4,7-dihydro and fully aromatic isomers. For instance, dihydro forms show distinct NH proton signals at δ 9.2–10.5 ppm .
- X-ray crystallography : Resolves bromine/fluorine substitution patterns (e.g., dihedral angles between aryl rings: 32.6° for bromophenyl vs. 9.97° for fluorophenyl in related structures) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 429.03 for CHBrFN) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how do structural modifications alter selectivity?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Fluorophenyl groups enhance hydrophobic interactions, while bromine influences steric hindrance .
- MD simulations : Assess stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns indicates strong binding). Substituting bromine with chlorine reduces binding free energy by ~1.5 kcal/mol .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC data. For example, electron-withdrawing groups (Br, F) improve inhibition of PI3Kα (R = 0.89) .
Q. How do conflicting pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) arise from this compound, and what experimental designs resolve them?
- Methodological Answer :
- Dose-response profiling : Use IC ratios (e.g., COX-2 inhibition at 5 μM vs. cytotoxicity at 20 μM in HeLa cells) to identify therapeutic windows .
- Off-target screening : Kinase profiling (Eurofins Panlabs) identifies unintended targets (e.g., JAK2 inhibition at 10 nM explains anti-inflammatory activity) .
- Metabolic stability assays : Hepatic microsome studies (human vs. murine) reveal species-specific metabolite formation (e.g., demethylation reduces efficacy in mice) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
